Ethyl 4-(((3,4-dichlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((3,4-dichlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16Cl2N2O6S and its molecular weight is 483.32. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology : A study by Machado et al. (2011) discusses the synthesis of related compounds using ultrasound irradiation, highlighting advancements in synthetic methods for similar structures (Machado et al., 2011).
Structural Analysis : The work of Hu Yang (2009) on ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, which bears structural similarities, involves X-ray diffraction for structural determination, emphasizing the importance of structural analysis in understanding these compounds (Hu Yang, 2009).
Potential Medicinal Applications : A study by Anusevičius et al. (2014) investigates unexpected transformations of a related compound and its antibacterial activity, suggesting potential medicinal applications of these types of compounds (Anusevičius et al., 2014).
Pharmacological Importance : Achutha et al. (2017) synthesized a related compound, exploring its antimicrobial activities and pharmacological significance, which could be relevant for similar compounds (Achutha et al., 2017).
Experimental and Theoretical Studies : Jagdale et al. (2020) conducted a combined theoretical and experimental study on a structurally related compound, providing insights into its spectral, structural, and molecular properties (Jagdale et al., 2020).
Properties
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O6S/c1-3-29-20(26)19-17(30-31(27,28)13-8-9-14(21)15(22)10-13)11-18(25)24(23-19)16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWNQDUDGVBGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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